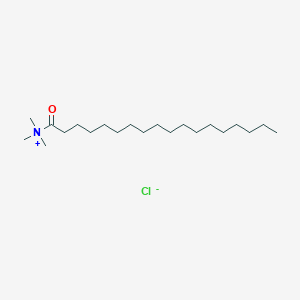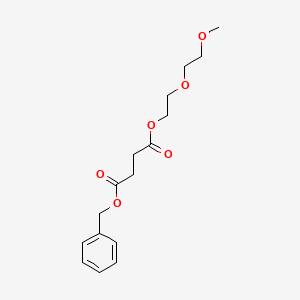
N,N,N-Trimethyloctadecanamidium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyloctadecanamidium chloride: is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in both chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N,N-Trimethyloctadecanamidium chloride can be synthesized through the quaternization of octadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
C18H37NH2+CH3Cl→C18H37N(CH3)3Cl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethyloctadecanamidium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding quaternary ammonium hydroxide.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N-Trimethyloctadecanamidium chloride is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used to study membrane dynamics and interactions. Its surfactant properties allow it to disrupt biological membranes, making it useful in cell lysis and protein extraction protocols.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the wetting properties of liquids.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyloctadecanamidium chloride involves its interaction with biological membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is exploited in both biological research and industrial applications.
Comparación Con Compuestos Similares
- N,N,N-Trimethyl-1-propanaminium chloride
- N,N,N-Trimethyl-1-butanaminium chloride
- N,N,N-Trimethyl-1-pentanaminium chloride
Comparison: N,N,N-Trimethyloctadecanamidium chloride is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong interactions with lipid membranes or hydrophobic surfaces.
Propiedades
Número CAS |
654672-26-1 |
|---|---|
Fórmula molecular |
C21H44ClNO |
Peso molecular |
362.0 g/mol |
Nombre IUPAC |
trimethyl(octadecanoyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IHTIPZWGTIPXBN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)



![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
